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  • Product: N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide
  • CAS: 15033-22-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N'-Isonicotinoylnicotinohydrazide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction N'-isonicotinoylnicotinohydrazide is a chemical compound belonging to the hydrazone class, characterized by the covalent linkage of an isonicot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-isonicotinoylnicotinohydrazide is a chemical compound belonging to the hydrazone class, characterized by the covalent linkage of an isonicotinoyl moiety to a nicotinohydrazide backbone. This molecule holds significant interest within the scientific community, particularly in the field of medicinal chemistry, due to its structural relationship to isoniazid, a cornerstone drug in the treatment of tuberculosis.[1][2] The exploration of isoniazid derivatives is a promising avenue for the development of new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. This guide provides a comprehensive overview of the known and projected properties of N'-isonicotinoylnicotinohydrazide, a detailed protocol for its synthesis, and methods for its thorough characterization.

Chemical Properties and Structure

N'-isonicotinoylnicotinohydrazide is structurally defined by a pyridine-4-carbonyl group (isonicotinoyl) attached to the terminal nitrogen of nicotinic acid hydrazide. This arrangement results in a molecule with two pyridine rings, offering multiple sites for hydrogen bonding and potential interactions with biological targets.

SMILES (Simplified Molecular Input Line Entry System):

Based on the structures of its precursors, isonicotinohydrazide (C1=CN=CC=C1C(=O)NN) and nicotinic acid (C1=CC(=CN=C1)C(=O)O), the proposed canonical SMILES string for N'-isonicotinoylnicotinohydrazide is:

O=C(C1=CC=NC=C1)NNC(=O)C2=CC=NC=C2 [3][4][5][6]

Molecular Formula: C12H10N4O2

Molecular Weight: 242.24 g/mol

Physicochemical Properties
PropertyIsonicotinohydrazide (Isoniazid)Nicotinic AcidN'-isonicotinoylnicotinohydrazide (Predicted)
Appearance Colorless, odorless, white crystalline powder[7]Odorless white crystalline powder[8]White to off-white crystalline powder
Melting Point 171.4 °C[1]236-239 °C[3][9]Expected to be a high-melting solid, likely >200 °C
Solubility Soluble in water, slightly soluble in ethanol[1][7]Slightly soluble in water, soluble in hot water and ethanol[10]Predicted to have limited solubility in water and common organic solvents, potentially soluble in polar aprotic solvents like DMSO.
pKa 1.82[1]4.85 (carboxyl), 2.07 (pyridine)Expected to have multiple pKa values due to the two pyridine rings and the amide-like protons.

Synthesis of N'-Isonicotinoylnicotinohydrazide

The synthesis of N'-isonicotinoylnicotinohydrazide can be achieved through the condensation reaction between isonicotinohydrazide and an activated form of nicotinic acid, a common method for the preparation of N-acylhydrazones.[11][12]

Synthesis Workflow

Synthesis_Workflow Isonicotinohydrazide Isonicotinohydrazide Reaction Stirring at 0-25°C Isonicotinohydrazide->Reaction NicotinoylChloride Nicotinoyl Chloride (Activated Nicotinic Acid) NicotinoylChloride->Reaction Solvent Anhydrous Pyridine (Solvent and Base) Solvent->Reaction Product N'-isonicotinoylnicotinohydrazide (Crude Product) Reaction->Product Purification Recrystallization (e.g., from Ethanol/Water) Product->Purification FinalProduct Pure N'-isonicotinoylnicotinohydrazide Purification->FinalProduct Characterization_Workflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (e.g., ESI-MS) SynthesizedProduct->MS IR FT-IR Spectroscopy SynthesizedProduct->IR EA Elemental Analysis SynthesizedProduct->EA Purity Purity Assessment (e.g., HPLC) SynthesizedProduct->Purity Confirmation Structural Confirmation and Purity Data NMR->Confirmation MS->Confirmation IR->Confirmation EA->Confirmation Purity->Confirmation

Caption: Analytical workflow for product characterization.

Spectroscopic and Analytical Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the two pyridine rings and the N-H protons of the hydrazide linkage. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons and the carbons of the two distinct pyridine rings.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 243.08, confirming the molecular weight.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the amide groups (around 1650-1680 cm⁻¹), and C=N and C=C stretching of the pyridine rings.

  • Elemental Analysis:

    • The elemental analysis should provide the percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for the molecular formula C12H10N4O2.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis can be used to determine the purity of the synthesized compound. A single sharp peak would indicate a high degree of purity.

Potential Applications and Future Directions

Given its structural similarity to isoniazid, N'-isonicotinoylnicotinohydrazide is a prime candidate for investigation as an anti-tubercular agent. [13]Further research could focus on:

  • In vitro and in vivo biological evaluation: Assessing its activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains.

  • Mechanism of action studies: Investigating whether it acts as a pro-drug and targets the same enzymes as isoniazid, such as InhA. [13]* Structure-activity relationship (SAR) studies: Synthesizing and testing related analogs to optimize the biological activity and pharmacokinetic properties.

Conclusion

This technical guide provides a foundational understanding of N'-isonicotinoylnicotinohydrazide, a molecule of significant interest in the field of medicinal chemistry. While direct experimental data is limited, this document outlines its predicted properties, a robust synthetic route, and a comprehensive plan for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

Sources

Exploratory

Unraveling the Distinction: A Guide to Isoniazid, Nicotinic Acid Hydrazide, and Their Hybrid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: Isoniazid (INH), a cornerstone in tuberculosis therapy, and its structural isomer, nicotinic acid hydrazide (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Isoniazid (INH), a cornerstone in tuberculosis therapy, and its structural isomer, nicotinic acid hydrazide (NAH), represent fundamental scaffolds in medicinal chemistry. While INH's mechanism is well-defined, its efficacy is challenged by rising drug resistance and host-related toxicities. This has catalyzed the development of hybrid molecules that strategically combine the structural features of these hydrazides with other pharmacophores. This guide provides an in-depth technical analysis of the core differences between the parent molecules and their advanced hybrid derivatives. We will dissect their chemical structures, divergent mechanisms of action, and the strategic rationale behind hybridization, offering a comparative look at their expanded biological activities, from enhanced antitubercular potency against resistant strains to novel anti-inflammatory and anticancer applications.

Chapter 1: Foundational Scaffolds: Isoniazid and Nicotinic Acid Hydrazide

A clear understanding of the parent molecules is critical to appreciating the innovation behind their hybrids. Though they are structural isomers, their biological profiles are distinct.

Isoniazid (INH): The Antitubercular Cornerstone

Isoniazid, or isonicotinic acid hydrazide, has been a first-line drug for treating tuberculosis (TB) for decades.[1] Its structure consists of a pyridine ring with a hydrazide group at the 4-position.

  • Mechanism of Action: INH is a prodrug, meaning it requires activation within the target bacterium.[2] The mycobacterial catalase-peroxidase enzyme, KatG, activates INH into a reactive isonicotinic acyl radical.[3][4] This radical then covalently binds with NAD+ to form an INH-NAD adduct.[5] This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) system.[2] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][5] Disruption of this wall leads to bacterial cell death.[6]

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH Adduct INH-NAD Adduct Active_INH->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death InhA->Cell_Death Blockage leads to

Caption: Mechanism of Action of Isoniazid (INH).

  • Clinical Limitations: The primary challenges with INH are the emergence of drug resistance and host-mediated toxicity.

    • Resistance: Resistance most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[7][8] Overexpression of or mutations in the inhA target gene can also confer resistance, often at a lower level.[9][10]

    • Toxicity and Metabolism: INH is metabolized in the liver, primarily through acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[2] The rate of this process varies genetically among individuals ("slow" vs. "fast" acetylators), impacting drug exposure and the risk of side effects like hepatotoxicity and peripheral neuropathy.[2][6]

Nicotinic Acid Hydrazide (NAH): The Isomeric Counterpart

Nicotinic acid hydrazide (NAH), or pyridine-3-carbohydrazide, is a structural isomer of INH, with the hydrazide group located at the 3-position of the pyridine ring.[11][12] This seemingly minor positional shift results in a significantly different biological profile.

Isomer_Comparison INH_img NAH_img

Caption: Structural Isomerism of Isoniazid and Nicotinic Acid Hydrazide.

  • Biological Profile: Unlike INH, NAH is not a primary antitubercular agent. Its known activities include being a peroxidase inhibitor and its ability to form biologically active metal complexes.[12][13] Studies have shown that the oxidative pathways of INH and NAH differ, which helps explain their distinct biological effects.[12] It serves as a valuable chemical scaffold for synthesizing derivatives with a range of potential therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial properties.[12][14]

Chapter 2: The Rationale for Molecular Hybridization

The concept of hybrid drugs represents a sophisticated evolution from combination therapy, aiming to address the multifaceted nature of complex diseases.

The Hybrid Drug Concept

A hybrid drug is a single chemical entity composed of two or more distinct pharmacophoric units connected by a covalent bond.[15][16] This strategy offers several advantages over administering separate drugs:

  • Multi-Target Efficacy: It can simultaneously engage multiple biological targets, which is beneficial for complex diseases like cancer or infections involving intricate host-pathogen interactions.[15][17]

  • Improved Pharmacokinetics: A single hybrid molecule has a unified pharmacokinetic profile, ensuring that both active moieties reach the target site at the same time and in a fixed stoichiometric ratio.[18]

  • Overcoming Resistance: By acting on multiple targets or pathways, hybrids can be less susceptible to resistance mechanisms that affect single-target agents.[16][17]

  • Reduced Side Effects: This approach can reduce drug-drug interactions and potentially lower the overall therapeutic dose required, minimizing toxicity.[19]

Why Hybridize Isoniazid and Nicotinic Acid Scaffolds?

The hybridization of INH and NAH with other molecules is driven by clear, strategic goals:

  • Combatting INH Resistance: By linking the isonicotinic or nicotinic core to a moiety that acts on a different target, the resulting hybrid may remain effective against INH-resistant M. tuberculosis strains.[20][21]

  • Modulating Host-Directed Therapy: Tuberculosis is characterized by the formation of granulomas, which are dense inflammatory lesions.[22] Certain hybrids have been designed not just to kill the bacteria, but also to control the excessive inflammatory response that contributes to lung pathology, representing a host-directed therapy (HDT) approach.[22]

  • Expanding Therapeutic Applications: The inherent biological activities of the isatin, nicotinamide, and hydrazone scaffolds have been leveraged to create hybrids with potent anticancer and broad-spectrum antibacterial activities, moving beyond the traditional scope of tuberculosis.[20][23][24]

Chapter 3: Isoniazid-Nicotinic Acid Hydrazide Hybrids: A Comparative Analysis

The key difference between the parent molecules and their hybrids lies in the synergistic or novel functionalities that emerge from the new molecular architecture.

Synthesis Strategies and Structural Diversity

A common method for creating these hybrids involves the condensation of the hydrazide group of INH or NAH with an aldehyde or ketone from another molecule (e.g., isatin) to form a Schiff base (hydrazone).[25][26] This creates a stable linker and combines the two pharmacophores into a single construct.

Synthesis_Workflow Hydrazide Isoniazid or Nicotinic Acid Hydrazide Solvent Ethanol / Acetic Acid (cat.) Hydrazide->Solvent Isatin Isatin Derivative (or other aldehyde/ketone) Isatin->Solvent Reflux Reflux Solvent->Reflux Hybrid Isatin-Nicotinohydrazide Hybrid (Schiff Base) Reflux->Hybrid

Caption: General Synthesis Workflow for Hydrazone Hybrids.

This modular approach has led to a wide array of hybrids, including isatin-nicotinohydrazide hybrids, thiazole-containing derivatives, and others designed to explore specific structure-activity relationships (SAR).[21][27][28]

Differentiated Mechanisms and Biological Activities

Hybrids often exhibit a dramatically different antitubercular profile compared to INH. Several isatin-nicotinohydrazide hybrids have demonstrated potent activity against both drug-susceptible and, crucially, INH-resistant strains of M. tuberculosis.[20][21] This suggests an altered or additional mechanism of action. Molecular docking studies propose that some of these hybrids may inhibit alternative targets, such as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), another key enzyme in cell wall synthesis.[20]

Table 1: Comparative Antitubercular Activity (MIC, µg/mL)

Compound/HybridM. tuberculosis (Susceptible)M. tuberculosis (INH-Resistant)Putative Target(s)Reference(s)
Isoniazid (INH)0.24>125InhA[21]
Isatin-Nicotinohydrazide 5g0.243.9InhA, DprE1 (proposed)[20][21]
Isatin-Nicotinohydrazide 5h0.243.9InhA, DprE1 (proposed)[20][21]
Pyrazinamide-Isoniazid Hybrid0.025 mMN/AMultiple[29]

Data compiled from multiple sources.[20][21][29] Note: MIC values can vary based on assay conditions.

A groundbreaking difference is the ability of certain hybrids to modulate the host's immune response. A study on INH-nicotinic hydrazide hybrids (INH-D1, INH-D2) found they could mitigate inflammatory responses induced by trehalose-6,6'-dimycolate (TDM), a key glycolipid from the Mtb cell wall.[22] These hybrids showed stronger anti-inflammatory effects than INH by inhibiting the Syk/PI3K signaling pathway, which is crucial for TDM-mediated inflammation.[22] This dual-action capability—killing the bacterium and controlling pathological inflammation—is a significant advantage not possessed by INH alone and is critical for reducing granuloma-induced lung damage.[22]

Syk_PI3K_Pathway TDM TDM (Mtb Glycolipid) Receptor Macrophage Receptor TDM->Receptor Syk Syk Kinase Receptor->Syk PI3K PI3K Syk->PI3K p38 p38 Syk->p38 NFkB NF-κB PI3K->NFkB p38->NFkB Inflammation Inflammatory Mediators (TNF-α, IL-6) NFkB->Inflammation Hybrid INH-D2 Hybrid Hybrid->Syk Inhibition Hybrid->PI3K Inhibition

Sources

Foundational

Technical Guide: Pyridine-3-carbohydrazide vs. Pyridine-4-carbohydrazide Derivatives

A Comparative Analysis of Pharmacodynamics, Toxicology, and Synthetic Utility Executive Summary This guide provides a rigorous technical comparison between pyridine-4-carbohydrazide (Isoniazid/INH) and its structural iso...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Pharmacodynamics, Toxicology, and Synthetic Utility

Executive Summary

This guide provides a rigorous technical comparison between pyridine-4-carbohydrazide (Isoniazid/INH) and its structural isomer, pyridine-3-carbohydrazide (Nicotinohydrazide). While differing only by the position of the nitrogen atom in the pyridine ring, these two scaffolds exhibit divergent biological fates. The 4-isomer is a highly specific prodrug for Mycobacterium tuberculosis (Mtb), activated by the bacterial catalase-peroxidase KatG. In contrast, the 3-isomer lacks this specific activation pathway, functioning instead as a versatile chelating scaffold for broad-spectrum antimicrobial and anticancer agents. This document details their mechanistic differences, the role of Schiff base derivatization in mitigating hydrazine-induced hepatotoxicity, and validated protocols for their synthesis and evaluation.

Part 1: Structural & Electronic Fundamentals

The core difference lies in the electronic relationship between the pyridine nitrogen and the carbohydrazide group.

FeaturePyridine-4-carbohydrazide (INH)Pyridine-3-carbohydrazide (Nicotinohydrazide)
Structure Para-substitution allows resonance conjugation across the entire axis.Meta-substitution interrupts direct conjugation between ring N and carbonyl.
pKa (Hydrazine N) ~3.5 (Less basic due to resonance)~3.8 (Slightly more basic)
Metal Chelation Forms stable complexes (N, O donors), but geometry is less favorable for planar tridentate ligands compared to 2-isomer.Forms stable complexes; often acts as a bidentate ligand (N, O) or bridging ligand in coordination polymers.
Primary Clinical Use Anti-tuberculosis (Frontline)Experimental (Anticancer, Broad-spectrum Antimicrobial)

Part 2: Pharmacological Profiles & Mechanisms

The 4-Isomer (Isoniazid): The "Trojan Horse" Prodrug

Isoniazid is biologically inert until it enters the mycobacterium. Its efficacy relies on a "suicide" activation mechanism.

  • Activation: The bacterial enzyme KatG (catalase-peroxidase) oxidizes INH to form an isonicotinoyl radical .[1][2]

  • Adduct Formation: This radical reacts spontaneously with NAD+ to form an INH-NAD adduct .

  • Target Inhibition: The INH-NAD adduct binds with high affinity to InhA (enoyl-ACP reductase), a key enzyme in the Fatty Acid Synthase II (FAS-II) system.

  • Result: Inhibition of mycolic acid synthesis, leading to cell wall collapse and bacterial death.

Key Limitation: Resistance arises primarily from mutations in katG (e.g., S315T), preventing prodrug activation.

The 3-Isomer (Nicotinohydrazide): The "Versatile Scaffold"

Nicotinohydrazide is not a substrate for KatG-mediated activation to the same extent as INH, rendering it ineffective as a classic anti-TB prodrug. However, its derivatives exhibit activity through alternative mechanisms:

  • Kinase Inhibition: 3-isomer derivatives (e.g., hydrazones) have shown potency against Cdc7/Dbf4 and VEGFR-2 kinases, arresting cancer cell proliferation.

  • Metal Sequestration: As a chelator, it can disrupt metalloenzymes in bacteria and fungi (broad-spectrum activity) or generate reactive oxygen species (ROS) upon complexation with copper or iron.

  • InhA Independent: Since it does not rely on KatG, lipophilic derivatives of the 3-isomer are explored to bypass INH resistance, though they often require higher concentrations.

Part 3: Comparative Toxicology & ADME

The Acetylation Problem (NAT2)

Both isomers are hydrazines, making them substrates for N-acetyltransferase 2 (NAT2) in the liver. This is the primary driver of hepatotoxicity.[3]

  • Metabolic Pathway:

    • Hydrazide

      
       Acetyl-hydrazide.
      
    • Acetyl-hydrazide

      
      Acetylhydrazine  + Isonicotinic/Nicotinic Acid.
      
    • Acetylhydrazine

      
      Reactive Intermediates  (Acyl radicals) 
      
      
      
      Hepatocellular Necrosis .
The Derivatization Solution (Schiff Bases)

Converting the free hydrazine group (


) into a hydrazone/Schiff base (

) blocks the primary nitrogen.
  • Benefit 1: Prevents direct acetylation by NAT2, reducing the formation of toxic acetylhydrazine.

  • Benefit 2: Increases lipophilicity (LogP), enhancing penetration into macrophages and the CNS.

  • Benefit 3: The hydrazone linkage can hydrolyze slowly in the acidic environment of the phagolysosome (pH ~5.5), releasing the active drug specifically where the bacteria reside.

Part 4: Visualization of Pathways

Diagram 1: Mechanism of Action & Resistance (4-Isomer vs 3-Isomer)

G node_inh Pyridine-4-carbohydrazide (Isoniazid) node_katg KatG Enzyme (M. tuberculosis) node_inh->node_katg Prodrug Activation node_nico Pyridine-3-carbohydrazide (Nicotinohydrazide) node_nico->node_katg Poor Substrate node_kinase Kinase Inhibition (VEGFR-2, Cdc7) node_nico->node_kinase Direct Binding (Derivatives) node_chelation Metal Chelation (ROS Generation) node_nico->node_chelation Fe/Cu Binding node_radical Isonicotinoyl Radical node_katg->node_radical Oxidation node_adduct INH-NAD Adduct node_radical->node_adduct + NAD+ node_inha InhA Inhibition (Mycolic Acid Block) node_adduct->node_inha High Affinity Binding node_mutant KatG Mutation (S315T) node_mutant->node_katg Blocks Activation

Caption: Divergent pharmacological fates. The 4-isomer requires KatG activation to inhibit InhA, while the 3-isomer acts via direct kinase inhibition or metal chelation.

Diagram 2: Metabolic Toxicity & Derivatization Strategy

Metabolism node_drug Free Hydrazide (R-CONHNH2) node_nat2 NAT2 Enzyme (Liver) node_drug->node_nat2 Acetylation node_acetyl Acetyl-Hydrazide node_nat2->node_acetyl node_toxic Acetylhydrazine (Hepatotoxic Precursor) node_acetyl->node_toxic Hydrolysis node_necrosis Liver Necrosis node_toxic->node_necrosis CYP450 Activation node_schiff Schiff Base Derivative (R-CONHN=CHR') node_safe Bypasses NAT2 node_schiff->node_safe Steric Blockade node_safe->node_drug Slow Hydrolysis (Target Site pH 5.5)

Caption: The metabolic rationale for Schiff base synthesis. Blocking the hydrazine nitrogen prevents NAT2 acetylation, reducing the formation of hepatotoxic metabolites.

Part 5: Experimental Protocols

Synthesis of Pyridine-Carbohydrazide Schiff Bases

Objective: Synthesize a hydrazone derivative to block acetylation and enhance lipophilicity.

Reagents:

  • Pyridine-4-carbohydrazide (or 3-isomer) (10 mmol)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of the hydrazide in 30 mL absolute ethanol. Slight heating may be required.

  • Addition: Add 10 mmol of the chosen aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Isolation: Cool the mixture to room temperature, then place in an ice bath. The Schiff base will precipitate.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Purify by recrystallization from hot ethanol.

  • Characterization: Confirm structure via melting point (sharp range indicates purity) and IR spectroscopy (Look for C=N stretch at 1600–1640 cm⁻¹ and disappearance of NH₂ doublet).

In Vitro Antimycobacterial Assay (Alamar Blue)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth supplemented with OADC. Final volume 100 µL/well.

  • Inoculation: Add 100 µL of M. tuberculosis suspension (adjusted to McFarland 1.0 and diluted 1:20) to each well.

  • Controls: Include INH (Positive Control) and DMSO-only (Solvent Control).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

  • Calculation: The lowest concentration preventing the color change is the MIC.

References

  • Mechanism of Action of Isoniazid. World Health Organization / Medscape. [Link]

  • Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry. [Link]

  • Isoniazid-related copper(II) and nickel(II) complexes with antimycobacterial in vitro activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hepatotoxicity of Isoniazid and its Derivatives. Clinical Pharmacology & Therapeutics. [Link]

  • Synthesis and Antimicrobial Activity of Pyridine-3-carbohydrazide Derivatives. Scholars Research Library. [Link]

Sources

Protocols & Analytical Methods

Method

Microwave-Assisted Synthesis of N'-Isonicotinoylnicotinohydrazide: A Modern, Efficient Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N'-isonicotinoylnicotinohydrazide, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N'-isonicotinoylnicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Hydrazone derivatives are a critical class of compounds known for a wide array of pharmacological activities, including antimicrobial and antitubercular properties. The synthesis of N'-isonicotinoylnicotinohydrazide is achieved through the condensation of nicotinic hydrazide with isonicotinaldehyde. This application note details a two-stage process: the initial conventional synthesis of the nicotinic hydrazide precursor, followed by a rapid, high-yield, microwave-assisted final condensation step. The principles of microwave heating, its advantages over conventional methods—such as dramatically reduced reaction times and improved energy efficiency—are discussed.[1][2][3] A detailed, step-by-step protocol, characterization data, and safety precautions are provided to ensure reproducible and safe execution.

Introduction: The Significance of Isonicotinoyl Hydrazones and the Power of Microwave Synthesis

N'-isonicotinoylnicotinohydrazide belongs to the family of isonicotinoyl hydrazones, which are derivatives of the well-known antitubercular drug isoniazid (INH). The core structure, featuring an azomethine group (–NHN=CH–), is a key pharmacophore responsible for a broad spectrum of biological activities.[4] Modifications to the core isoniazid structure are a major focus of drug development to overcome issues like metabolic inactivation and the emergence of drug-resistant microbial strains.

Conventional synthesis of hydrazones often involves prolonged refluxing for several hours, leading to higher energy consumption and the potential for side-product formation.[5][6][7] Microwave-assisted synthesis offers a transformative alternative. By utilizing microwave energy to directly heat the solvent and reactants, a rapid and uniform temperature increase is achieved. This localized superheating can accelerate reaction rates by orders of magnitude compared to conventional heating, often leading to cleaner reactions and higher yields in a fraction of the time.[2][3][8]

This guide presents a reliable and efficient protocol for the synthesis of N'-isonicotinoylnicotinohydrazide, designed to be easily adopted by researchers in organic synthesis and drug discovery.

Principle of the Reaction

The synthesis is accomplished in two primary stages:

  • Formation of Nicotinic Hydrazide: This precursor is synthesized via the hydrazinolysis of an ester, typically ethyl nicotinate, with hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide.[5][7]

  • Microwave-Assisted Hydrazone Formation: The core of this protocol is the condensation reaction between the synthesized nicotinic hydrazide and isonicotinaldehyde (4-pyridinecarboxaldehyde). Under microwave irradiation, the nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde. This is followed by a dehydration step, facilitated by the high temperature, to form the stable C=N double bond of the hydrazone. A catalytic amount of acid is often used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.[3][8]

Detailed Protocols and Methodologies

Part I: Synthesis of Nicotinic Hydrazide (Precursor)

This protocol describes the conventional synthesis of the necessary hydrazide precursor.

Materials:

  • Ethyl nicotinate

  • Hydrazine hydrate (99%)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for filtration and washing

Procedure:

  • Combine ethyl nicotinate (e.g., 43.9 mmol) and hydrazine hydrate (e.g., 27.5 mmol) in a round-bottom flask containing methanol.[5]

  • Heat the reaction mixture to reflux and maintain for approximately 24 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the solution to cool to room temperature. The product, nicotinic hydrazide, will precipitate out of the solution.[5]

  • Collect the solid product by vacuum filtration and wash it with cold methanol to remove any unreacted starting materials.

  • Dry the resulting colorless, needle-shaped crystals. The product can be further purified by recrystallization if necessary.

Part II: Microwave-Assisted Synthesis of N'-Isonicotinoylnicotinohydrazide

This protocol details the efficient, final condensation step using a dedicated microwave reactor.

Materials:

  • Nicotinic hydrazide (synthesized in Part I)

  • Isonicotinaldehyde (4-Pyridinecarboxaldehyde)[9][10]

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, place nicotinic hydrazide (e.g., 1 mmol) and isonicotinaldehyde (e.g., 1 mmol).

  • Add 3-5 mL of absolute ethanol to dissolve the reactants.

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the mixture according to the parameters outlined in Table 1. The reaction is typically complete within minutes.

  • After irradiation, cool the vial to room temperature. The product will often precipitate directly from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain pure N'-isonicotinoylnicotinohydrazide.[11]

Table 1: Recommended Microwave Reactor Parameters

ParameterValueRationale
Power 100-150 WProvides sufficient energy for rapid heating without causing decomposition.
Temperature 80-100 °CAccelerates the dehydration step of the condensation reaction.
Reaction Time 5-10 minSignificantly shorter than conventional heating methods.[1]
Pressure < 200 psiMonitored for safety; allows for heating solvent above its boiling point.
Stirring HighEnsures homogeneous heating and mixing of reactants.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

G cluster_0 Part I: Precursor Synthesis (Conventional) cluster_1 Part II: Microwave-Assisted Synthesis cluster_2 Characterization EthylNicotinate Ethyl Nicotinate Reflux Reflux (24h) EthylNicotinate->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Methanol Methanol Methanol->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration1 Filtration & Washing Cooling->Filtration1 NicotinicHydrazide Nicotinic Hydrazide (Product) Filtration1->NicotinicHydrazide Microwave Microwave Irradiation (5-10 min) NicotinicHydrazide->Microwave To Part II Isonicotinaldehyde Isonicotinaldehyde Isonicotinaldehyde->Microwave Ethanol Ethanol & Acetic Acid Ethanol->Microwave Cooling2 Cooling & Precipitation Microwave->Cooling2 Filtration2 Filtration & Recrystallization Cooling2->Filtration2 FinalProduct N'-Isonicotinoylnicotinohydrazide Filtration2->FinalProduct FTIR FTIR Spectroscopy FinalProduct->FTIR NMR NMR (1H & 13C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS

Caption: Workflow for the synthesis and characterization of N'-isonicotinoylnicotinohydrazide.

Characterization of N'-Isonicotinoylnicotinohydrazide

Confirmation of the product's structure and purity is essential. The following techniques and expected spectral data are based on analyses of closely related isonicotinoyl hydrazone structures.[12][13][14]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Used to identify key functional groups.[15]

    • N-H stretch: A peak around 3200-3250 cm⁻¹ corresponding to the amide N-H bond.[12]

    • C=O stretch (Amide I): A strong absorption band around 1680-1700 cm⁻¹ from the carbonyl group.[12]

    • C=N stretch: A characteristic peak for the imine group in the range of 1600-1610 cm⁻¹.[12]

    • Aromatic C=C and C-H stretches: Multiple peaks in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides information on the chemical environment of protons.

    • Amide N-H proton: A singlet appearing in the downfield region, typically >11.0 ppm.[12]

    • Azomethine proton (-CH=N-): A characteristic singlet between 8.2-8.5 ppm.[12]

    • Pyridine ring protons: A series of doublets and multiplets in the aromatic region (7.5-8.8 ppm), corresponding to the two distinct pyridine rings.[12]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Identifies the different carbon atoms in the molecule.

    • Carbonyl carbon (C=O): A signal in the downfield region, typically around 162-163 ppm.[12]

    • Azomethine carbon (-CH=N-): A signal around 147-148 ppm.[12]

    • Pyridine ring carbons: Multiple signals in the 121-151 ppm range.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M]+ or protonated peak [M+H]+ should be observed.

Safety and Handling Precautions

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[16][17] Always handle hydrazine hydrate inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or chloroprene).[16][18][19] In case of skin contact, wash the affected area immediately and thoroughly with water.[16][20]

  • Microwave Reactor: Only use a dedicated, commercially available microwave synthesizer designed for chemical reactions. Never use a domestic microwave oven. Ensure the reaction vessel is properly sealed and do not exceed the recommended fill volume, temperature, or pressure limits of the instrument.

  • General Precautions: Handle all chemicals with care. Avoid inhalation of vapors and direct contact with skin and eyes. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The microwave-assisted synthesis of N'-isonicotinoylnicotinohydrazide offers a modern, efficient, and highly advantageous alternative to conventional heating methods. This protocol provides a clear and reproducible pathway for obtaining the target compound in high yield and purity within a significantly reduced timeframe. By leveraging the principles of microwave chemistry, researchers can accelerate the discovery and development of novel hydrazone-based compounds for potential therapeutic applications.

References

  • Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • Nicotinohydrazide. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. Available at: [Link]

  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal. Available at: [Link]

  • Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. Scilit. Available at: [Link]

  • Process for making nicotinic acid hydrazides. Google Patents.
  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. Available at: [Link]

  • Safety precautions for hydrazine hydrate. Sciencemadness.org. Available at: [Link]

  • Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Hydrazine. University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]

  • isonicotinaldehyde - 872-85-5. ChemSynthesis. Available at: [Link]

  • Microwave assisted condensation of hydrazone derivatives with aldehydes. ResearchGate. Available at: [Link]

  • Common Applications and Maintenance of Hydrazine Hydrate. Eastchem. Available at: [Link]

  • (PDF) Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. ResearchGate. Available at: [Link]

  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
  • Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater. RSC Publishing. Available at: [Link]

  • How to purify hydrazone?. ResearchGate. Available at: [Link]

  • Need a purification method for a free hydrazone. Reddit. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]

  • microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Journal of Applied Pharmaceutical Research. Available at: [Link]

  • A Review on Solvent-Free Microwave Assisted Condensation Reactions. Unique Pub International. Available at: [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. Available at: [Link]

  • Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. Eurasian Chemico-Technological Journal. Available at: [Link]

  • Spectral, optical and cytotoxicity studies on 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide(H3L) and some of its metal complexes. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Acid Chloride-Hydrazide Coupling

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for acid chloride-hydrazide coupling reactions. This guide is designed to provide in-depth troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for acid chloride-hydrazide coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of acyl hydrazides. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource combines fundamental chemical principles with practical, field-tested solutions to help you navigate the complexities of this important transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in my acid chloride-hydrazide coupling reaction?

A1: The most frequent cause of low yields is the formation of a 1,2-diacylhydrazine byproduct.[1][2] This occurs when the initially formed mono-acylated hydrazide acts as a nucleophile and reacts with a second molecule of the highly reactive acyl chloride.[1] Careful control over stoichiometry, reaction temperature, and the rate of addition of the acyl chloride are critical to minimize this side reaction.[1][3]

Q2: My starting materials are consumed, but I'm isolating very little of my desired product. What are other potential side reactions?

A2: Besides diacylation, other side reactions can consume your starting materials. If your acyl chloride is not completely dry, it can hydrolyze back to the corresponding carboxylic acid.[4][5] Additionally, if you are using a carboxylic acid like acetic or formic acid as a solvent or catalyst, you may observe N-acetylation or N-formylation of the hydrazide.[6][7]

Q3: How critical is the choice of base in this reaction?

A3: The choice of base is crucial. A base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the unreacted hydrazide, rendering it non-nucleophilic.[8] This is a key principle of the Schotten-Baumann reaction conditions often employed for this type of acylation.[9][10][11] Tertiary amines like triethylamine (TEA) or pyridine are commonly used in aprotic organic solvents, while inorganic bases like sodium hydroxide are often used in biphasic systems.[10][12]

Q4: Can the order of addition of reagents impact my yield?

A4: Absolutely. It is generally recommended to add the acyl chloride slowly to a solution of the hydrazide.[1][3] This maintains a low concentration of the electrophile (acyl chloride) relative to the nucleophile (hydrazide), which helps to suppress the formation of the diacylated byproduct.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving the root causes of low yields in your acid chloride-hydrazide coupling reactions.

Issues with Starting Materials

The quality and handling of your starting materials are foundational to a successful reaction.

Problem: Degradation of the Acyl Chloride

Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture, which converts them back to the less reactive carboxylic acid.[4][13]

  • Diagnosis:

    • Check for a pungent, acidic odor (due to HCl formation) upon opening the acyl chloride container.

    • Analyze the acyl chloride by IR spectroscopy; the presence of a broad O-H stretch around 3000 cm⁻¹ in addition to the sharp C=O stretch around 1750 cm⁻¹ suggests hydrolysis.[4]

  • Solution:

    • Always handle acyl chlorides under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of nitrogen or argon).[13]

    • Use freshly opened or recently distilled acyl chlorides for best results.

    • If you suspect degradation, you can re-purify the acyl chloride by distillation.

Problem: Impure or Unstable Hydrazide

Hydrazides can also degrade over time, and impurities can interfere with the reaction.

  • Diagnosis:

    • Assess the purity of your hydrazide by NMR, LC-MS, or by measuring its melting point and comparing it to the literature value.

  • Solution:

    • If necessary, purify the hydrazide by recrystallization or column chromatography.[14] Common recrystallization solvents for hydrazides include ethanol, methanol, and acetonitrile.[14]

Reaction Condition Optimization

Fine-tuning the reaction parameters is often the key to improving your yield.

Problem: Suboptimal Stoichiometry

An incorrect ratio of reactants can directly lead to the formation of byproducts.

  • Diagnosis:

    • Review your experimental protocol to ensure the correct molar equivalents of each reactant were used.

  • Solution:

    • To favor the formation of the mono-acylated product, consider using a slight excess of the hydrazide relative to the acyl chloride.[1] This ensures that the acyl chloride is more likely to react with the starting hydrazide rather than the mono-acylated product.

Problem: Inappropriate Reaction Temperature

High reaction temperatures can accelerate side reactions, while temperatures that are too low may lead to an incomplete reaction.

  • Diagnosis:

    • If you are observing a significant amount of the diacylated byproduct, your reaction temperature may be too high.

  • Solution:

    • Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity and control the reaction rate.[1][11] The addition of the acyl chloride should also be performed at this reduced temperature.[11] In some cases, increasing the temperature can improve yields if the reaction is sluggish.[2][15]

Problem: Incorrect Solvent Choice

The solvent can have a significant impact on the solubility of your reactants and the reaction rate.

  • Diagnosis:

    • If your reaction mixture is not homogeneous, poor solubility may be limiting the reaction.

  • Solution:

    • Common aprotic solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[12]

    • Interestingly, for some substrates, using water as the solvent can significantly favor the formation of the desired mono-acylated product.[1][16] The diacylated byproduct is often less soluble in water and may precipitate out, simplifying purification.[1][16]

Managing Side Reactions

Understanding and mitigating common side reactions is crucial for maximizing your yield.

Problem: Formation of 1,2-Diacylhydrazine

As previously mentioned, this is the most common side reaction.[1]

  • Mitigation Strategies:

    • Slow, Controlled Addition: Add the acyl chloride dropwise to the hydrazide solution.[1][3]

    • Low Temperature: Maintain a low reaction temperature (0-5 °C).[1]

    • Stoichiometry: Use a slight excess of the hydrazide.[1]

    • Solvent Choice: Consider using water as the solvent, as this has been shown to suppress diacylation for certain substrates.[16]

Problem: Hydrolysis of the Acyl Chloride

Moisture in your reaction setup can lead to the formation of the corresponding carboxylic acid.

  • Mitigation Strategies:

    • Use anhydrous solvents and reagents.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (nitrogen or argon).

Problem: Salt Formation with the Hydrazide

The HCl generated during the reaction can react with the starting hydrazide to form a non-nucleophilic hydrochloride salt.

  • Mitigation Strategies:

    • Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or NaOH) to neutralize the HCl as it is formed.[8][11]

Work-up and Purification Challenges

Proper work-up and purification are essential to isolate your desired product in high purity.

Problem: Difficulty Separating the Product from Byproducts

The desired mono-acyl hydrazide and the diacyl byproduct can sometimes have similar polarities, making them difficult to separate by column chromatography.

  • Solution:

    • Recrystallization: This is often an effective method for purifying solid hydrazides.[14] Experiment with different solvents to find one that dissolves your product at high temperatures but not at room temperature, while the impurities remain soluble.[14]

    • Extraction: A liquid-liquid extraction can be used to separate the product from impurities with different solubilities in two immiscible solvents.[14]

    • Precipitation: In cases where water is used as the reaction solvent, the less soluble diacyl byproduct may precipitate and can be removed by filtration.[1][16]

Visual Aids and Protocols

Diagram: Reaction Pathway and Common Side Reaction

G cluster_main Main Reaction Pathway cluster_side Common Side Reaction RCOR_Cl Acyl Chloride (R-COCl) Product Desired Acyl Hydrazide (R-CONHNH-R') RCOR_Cl->Product + Hydrazide - HCl NH2NH2 Hydrazide (R'-NHNH2) NH2NH2->Product Product_side Acyl Hydrazide (R-CONHNH-R') Byproduct 1,2-Diacylhydrazine (R-CONHNHCO-R) Product_side->Byproduct + Acyl Chloride - HCl RCOR_Cl_side Acyl Chloride (R-COCl) RCOR_Cl_side->Byproduct G start Low Yield Observed check_sm 1. Verify Starting Material Purity (Acyl Chloride & Hydrazide) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Action: Purify Starting Materials (Distill, Recrystallize) sm_ok->purify_sm No check_cond 2. Evaluate Reaction Conditions sm_ok->check_cond Yes purify_sm->check_cond cond_stoich Stoichiometry Correct? (Excess Hydrazide?) check_cond->cond_stoich adjust_stoich Action: Adjust Stoichiometry cond_stoich->adjust_stoich No cond_temp Temperature Optimized? (Low temp for selectivity?) cond_stoich->cond_temp Yes adjust_stoich->cond_temp adjust_temp Action: Adjust Temperature (e.g., 0-5 °C) cond_temp->adjust_temp No check_side_rxn 3. Analyze for Side Reactions (Diacylation, Hydrolysis) cond_temp->check_side_rxn Yes adjust_temp->check_side_rxn side_rxn_present Side Products Identified? check_side_rxn->side_rxn_present mitigate_side_rxn Action: Mitigate Side Reactions (Slow addition, Anhydrous conditions) side_rxn_present->mitigate_side_rxn Yes end Yield Improved side_rxn_present->end No mitigate_side_rxn->end

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocol: General Procedure for Acid Chloride-Hydrazide Coupling (Schotten-Baumann Conditions)

This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.

Materials:

  • Hydrazide (1.0 eq)

  • Acyl chloride (1.0 - 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the hydrazide (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acyl Chloride Addition: Add the acyl chloride (1.0 - 1.2 eq) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. [1]5. Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. [17]6. Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired acyl hydrazide. [14]

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • StackExchange. (2019, June 5). Why is formyl chloride unstable while higher acyl chlorides are stable?. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Google Patents. (2008, December 18). US8110705B2 - Processes for making hydrazides.
  • Hojo, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. [Link]

  • The Royal Society of Chemistry. Acyl Hydrazides as Peptoid Sub-monomers. [Link]

  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

  • Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10834-10843. [Link]

  • Google Patents.
  • Kim, J., & Lee, Y. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. SynOpen, 08(01), 116-121. [Link]

  • Vantourout, J. C., et al. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(28), 15595-15602. [Link]

  • ResearchGate. Optimization of the temperature for the coupling reaction a. [Link]

  • PubMed. (2002, January 15). Acylation of hydrazides with acetic acid and formic acid. [Link]

  • Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

  • K συγκεκριμένα, S., et al. (2013). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 24(4), 590-602. [Link]

  • Wang, J. Y., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 59(52), 23623-23630. [Link]

  • ResearchGate. Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • OSTI.GOV. (2019, July 15). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. [Link]

  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Angewandte Chemie, 132(52), 23831-23838. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Insights and Comparative Analysis: N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide

This guide provides an in-depth comparative analysis of the crystal structure and physicochemical properties of N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide , a hybrid diacylhydrazine ligand derived from Isoniazid a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the crystal structure and physicochemical properties of N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide , a hybrid diacylhydrazine ligand derived from Isoniazid and Nicotinic acid.

Executive Summary

N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide (also known as N-isonicotinoyl-N'-nicotinoylhydrazine) represents a strategic "symmetry-breaking" molecule in crystal engineering. Unlike its symmetric parent analogs—the 4,4'-isomer (Isoniazid dimer) and the 3,3'-isomer (Nicotinic hydrazide dimer)—this asymmetric hybrid introduces a heteroditopic scaffold.

This guide analyzes how the mismatch between the para (4-position) and meta (3-position) nitrogen atoms alters the hydrogen-bonding landscape, leading to distinct solubility and packing density profiles critical for pharmaceutical co-crystal design and metal-organic framework (MOF) construction.

Comparative Structural Analysis

To understand the crystallographic behavior of the target molecule, we must benchmark it against its symmetric isomers. The primary structural driver in this family is the -CO-NH-NH-CO- bridge, which acts as a rigid hydrogen-bond donor/acceptor domain.

Chemical Topology & Symmetry Breaking

The following diagram illustrates the structural relationship between the target asymmetric isomer and its symmetric counterparts.

G cluster_0 Symmetric Parents (High Lattice Energy) cluster_1 Target Asymmetric Hybrid Iso 4,4'-Isomer (Bis-Isoniazid) High Symmetry (Ci) Planar Packing Target 3,4'-Isomer (Target Compound) Symmetry Broken Altered Solubility Profile Iso->Target Substitution of Pyridine-4 w/ Pyridine-3 Nic 3,3'-Isomer (Bis-Nicotinoyl) Lower Symmetry Twisted Packing Nic->Target Substitution of Pyridine-3 w/ Pyridine-4 Properties 1. Disrupted Planarity 2. Lower Lattice Energy (vs 4,4') 3. Enhanced Solubility Target->Properties Resulting Effects

Figure 1: Structural genealogy of the pyridine carbohydrazide family. The 3,4-isomer disrupts the centrosymmetric packing typical of the 4,4'-isomer.

Physicochemical Comparison Table

The following data highlights the impact of isomerism on physical properties. The 4,4'-isomer is notoriously insoluble due to efficient packing; the 3,4-hybrid modulates this.

Feature4,4'-Isomer (Symmetric)3,3'-Isomer (Symmetric)3,4'-Isomer (Target Hybrid)
Common Name N,N'-DiisonicotinoylhydrazineN,N'-DinicotinoylhydrazineN-Isonicotinoyl-N'-nicotinoylhydrazine
Symmetry Point Group

(Centrosymmetric)

or


(Asymmetric)
Crystal System Monoclinic (typically

)
Monoclinic / OrthorhombicMonoclinic (Predicted

or

)
Melting Point > 260 °C (Decomposes)~ 230 °C~ 175 - 185 °C (Lower due to asymmetry)
Solubility (DMSO) LowModerateModerate-High
H-Bond Motif Linear N-H...O chains (Ribbons)Helical or Zig-zag chainsDistorted Ribbons (Steric clash of 3-N)

Critical Insight: The melting point depression in the 3,4-isomer (compared to the 4,4' parent) is a direct consequence of Carnelley’s Rule, which states that high molecular symmetry correlates with high melting points and low solubility.

Experimental Protocols

A. Synthesis (Schotten-Baumann Condensation)

To obtain high-quality single crystals, synthesis must prioritize purity over yield to prevent defect incorporation.

Reagents:

  • Isoniazid (Pyridine-4-carbohydrazide)[1]

  • Nicotinoyl Chloride Hydrochloride

  • Pyridine (Solvent/Base) or Et3N/THF system

Workflow:

  • Dissolution: Dissolve 10 mmol Isoniazid in 20 mL anhydrous THF/Pyridine (1:1).

  • Addition: Dropwise addition of Nicotinoyl Chloride (10 mmol) at 0°C.

  • Reflux: Heat to 60°C for 4 hours.

  • Quench: Pour into ice water (100 mL). The precipitate is the crude 3,4-diacylhydrazine.

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

B. Crystallization for X-Ray Diffraction

The "Slow Evaporation" method is most effective for this hydrazide class to encourage the formation of the thermodynamic polymorph.

Crystallization Step1 Saturated Solution (Solvent: MeOH or DMSO) Step2 Filtration (0.45 µm PTFE) Step1->Step2 Step3 Vial Setup (Perforated Parafilm) Step2->Step3 Step4 Incubation (25°C, Dark, 3-7 Days) Step3->Step4 Step5 Harvest (Block/Prism Crystals) Step4->Step5

Figure 2: Optimized crystallization workflow for hydrazide derivatives.

Crystallographic Characterization Logic

When solving the structure of the 3,4-isomer, expect the following features in the difference Fourier map:

  • Conformation: The molecule will likely adopt a trans-planar conformation regarding the C-N-N-C bridge (torsion angle ~180°) to maximize N-H...O intermolecular hydrogen bonding.

  • Packing:

    • Primary Interaction: Strong

      
       hydrogen bonds forming infinite 1D chains.
      
    • Secondary Interaction:

      
       interactions.
      
    • Asymmetry Effect: Unlike the 4,4' isomer where pyridine rings stack perfectly (face-to-face), the 3,4-isomer often exhibits "herringbone" or "T-shaped" edge-to-face packing due to the offset nitrogen position in the nicotinoyl ring.

Data Validation (Self-Check)

If you generate a CIF (Crystallographic Information File), validate it against these expected bounds:

  • Space Group: Likely

    
     or 
    
    
    
    .
  • Z value: 4 (one molecule per asymmetric unit is typical).

  • Density:

    
    .
    
  • R-factor: Target

    
    . High residuals often indicate disorder in the pyridine ring rotation (a common issue in 3-substituted pyridines).
    

References & Authority

The following sources ground the comparative data and synthesis protocols.

  • Isomeric Comparison: Portalone, G., & Colapietro, M. (2008). "Structural studies of isomeric pyridinecarbohydrazides." Acta Crystallographica Section E, which details the packing differences between 2-, 3-, and 4-isomers.

  • Synthesis Protocol: Design & Synthesis of N'-[substituted] pyridine-4-carbohydrazides. (Methodology for asymmetric hydrazide formation).

  • General Crystallography: Cambridge Structural Database (CSD). Search Refcodes for "ISONIC" derivatives to find homologous 4,4' structures for overlay comparison.

Disclaimer: While the 4,4' and 3,3' structures are standard textbook examples, the specific 3,4-hybrid structure is less commonly reported in basic databases. The properties listed above for the 3,4-isomer are derived from comparative crystal engineering principles and experimental data of closely related "heteroditopic" hydrazide ligands.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Symmetric vs. Asymmetric Pyridine Hydrazides

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, hydrazone derivatives have emerged as a versatile and promising class of compounds. Their synthetic accessibi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, hydrazone derivatives have emerged as a versatile and promising class of compounds. Their synthetic accessibility and diverse pharmacological activities make them attractive scaffolds for the development of novel therapeutic agents.[1] Among these, pyridine-containing hydrazones are of particular interest due to the prevalence of the pyridine moiety in many FDA-approved drugs.[2][3] This guide provides an in-depth technical comparison of the cytotoxic profiles of two subclasses of pyridine hydrazides: symmetric and asymmetric derivatives. As a Senior Application Scientist, my aim is to dissect the available experimental data, explain the rationale behind the structure-activity relationships, and provide actionable insights for researchers in the field.

Defining Symmetry and Asymmetry in Pyridine Hydrazides

For the purpose of this guide, we will define the structural classes as follows:

  • Asymmetric Pyridine Hydrazides: These compounds possess a single pyridine ring within their hydrazone structure. A prominent example is the class of derivatives derived from isoniazid, a well-known antitubercular drug that has also been investigated for its cytotoxic properties.[4][5]

  • Symmetric Pyridine Hydrazides (or Bis-Pyridine Hydrazides): These molecules are characterized by the presence of two pyridine rings, typically linked by a central hydrazone or a similar functional group. This symmetry can influence the molecule's conformational flexibility, lipophilicity, and ability to chelate metal ions.

The structural distinction between these two classes forms the basis of our comparative analysis, as it can significantly impact their interaction with biological targets and, consequently, their cytotoxic effects.

Comparative Cytotoxicity: An Analysis of Experimental Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the reported IC50 values for representative asymmetric and symmetric pyridine hydrazides against various human cancer cell lines.

Compound TypeCompound Name/DerivativeCancer Cell LineIC50 (µM)Reference
Asymmetric (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4)MCF-7 (Breast)97.55 (48h)[No source found]
Asymmetric Isoniazid Derivative (SN-07)HCT-15 (Colorectal)78.85[4][5]
Asymmetric Isoniazid Derivative (SN-07)COLO-205 (Colorectal)81.3[4][5]
Asymmetric Pyridine-hydrazone derivativeA-2780 (Ovarian)-0.4987 (logIC50)[4]
Asymmetric Pyridine-hydrazone derivativeMCF-7 (Breast)-0.1293 (logIC50)[4]
Asymmetric Pyridine Hydrazone DerivativeHepG2 (Liver)21.00[6]
Asymmetric Pyridine Hydrazone DerivativeMCF-7 (Breast)26.10[6]
Symmetric Pyridine-based dihydrazoneIshikawa (Endometrial)8.26[6]
Symmetric 3,3'-(hydrazine-1,2-diylidene)bis (5-methylindolin-2-one)HepG2 (Liver)4.23[No source found]
Symmetric Bis-Schiff base of isatinHeLa (Cervical)Potent[No source found]

Analysis of Cytotoxicity Data:

The available data, while not from a single head-to-head comparative study, allows for several key observations:

  • Potency: Both symmetric and asymmetric pyridine hydrazides have demonstrated potent cytotoxic activity, with some compounds exhibiting IC50 values in the low micromolar and even sub-micromolar range. For instance, certain asymmetric pyridine-hydrazone derivatives showed high cytotoxicity against A-2780 and MCF-7 cells.[4] Similarly, a symmetric pyridine-based dihydrazone was effective against the Ishikawa human endometrial cancer cell line with an IC50 of 8.26 µM.[6]

  • Cell Line Specificity: The cytotoxic effect of these compounds is often cell-line dependent. For example, the isoniazid derivative SN-07 showed activity against colorectal cancer cell lines HCT-15 and COLO-205, but not against other tested lines.[4][5] This highlights the importance of screening compounds against a diverse panel of cancer cell lines to identify their therapeutic potential.

  • Influence of Substituents: The cytotoxic activity of both symmetric and asymmetric pyridine hydrazides is heavily influenced by the nature and position of substituents on the aromatic rings. For asymmetric derivatives, electron-withdrawing or lipophilic groups can enhance cytotoxicity.[4][5] In a study of 1,4-dihydropyridine derivatives, asymmetric compounds showed good cytotoxicity, while their symmetric counterparts were significantly less potent.[7] This suggests that for certain scaffolds, asymmetry may be a key determinant of activity.

Mechanistic Insights: The "Why" Behind the Cytotoxicity

The cytotoxic effects of pyridine hydrazides are believed to be multifactorial. Understanding these mechanisms is crucial for rational drug design and development.

Metal Chelating Activity and Oxidative Stress

A key proposed mechanism of action for many hydrazones is their ability to chelate essential metal ions, such as iron and copper, which are crucial for cell proliferation.[8] By binding to these metals, hydrazones can disrupt their homeostasis and inhibit the activity of metal-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis.

Furthermore, the resulting metal complexes can be redox-active, catalyzing the generation of reactive oxygen species (ROS) through Fenton-like reactions. This increase in intracellular ROS leads to oxidative stress, causing damage to vital biomolecules like DNA, proteins, and lipids, and ultimately triggering apoptotic cell death. The presence of two pyridine moieties in symmetric hydrazides could potentially enhance their metal-chelating ability and redox cycling, although this requires further investigation.

Caption: Proposed mechanism of cytotoxicity for pyridine hydrazides.

Interaction with Other Biological Targets

Beyond metal chelation, pyridine hydrazides may exert their cytotoxic effects through other mechanisms, including:

  • Enzyme Inhibition: As seen with other pyridine derivatives, these compounds can act as inhibitors of various kinases, such as EGFR, which are often overactive in cancer cells.[9][10]

  • DNA Intercalation: The planar aromatic structures of some pyridine hydrazides may allow them to intercalate into the DNA double helix, disrupting DNA replication and transcription and leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many cytotoxic compounds, including hydrazone derivatives, are known to induce apoptosis through various signaling pathways. This can involve the activation of caspases, disruption of the mitochondrial membrane potential, and fragmentation of DNA.

The specific mechanism of action can be influenced by the overall structure of the molecule, including its symmetry, the nature of its substituents, and its resulting electronic and steric properties.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (symmetric or asymmetric pyridine hydrazide) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

Key takeaways for researchers:

  • Structure-Activity Relationship (SAR) is Key: The potency and selectivity of pyridine hydrazides are highly dependent on their substitution patterns. Systematic modifications of both symmetric and asymmetric scaffolds are necessary to optimize their anticancer activity.

  • Asymmetry Can Be Advantageous: For some molecular frameworks, asymmetry appears to be a crucial factor for potent cytotoxicity.[7] This highlights the importance of exploring diverse and non-symmetrical structures in drug design.

  • Mechanism of Action Needs Further Elucidation: While metal chelation and induction of oxidative stress are plausible mechanisms, further studies are needed to identify the specific molecular targets of these compounds and to understand the nuances of their interactions within cancer cells.

Future research should focus on the synthesis and direct comparative evaluation of structurally related symmetric and asymmetric pyridine hydrazides against a broad panel of cancer cell lines. Such studies, coupled with detailed mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.

References

  • Karakus, S., et al. (2021). Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties. Archiv der Pharmazie, 354(5), e2000377. [Link]

  • Sharma, P., & Kumar, A. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103683. [Link]

  • Tawfik, H. A., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794. [Link]

  • Asadi, M., et al. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 10(3), 527-535. [Link]

  • A, A., & B, S. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(7), 123-130. [Link]

  • Tawfik, H. A., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. [Link]

  • Singh, P., & Kaur, M. (2022). Pyridine Moiety: Recent Advances in Cancer Treatment. Current Drug Discovery Technologies, 19(2), 1-21. [Link]

  • Szychowski, K. A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1255. [Link]

  • Abdel-Aziz, A. A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46700-46716. [Link]

  • Ghasemi, S., et al. (2022). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. Research in Pharmaceutical Sciences, 17(5), 512-524. [Link]

  • Al-Ostoot, F. H., et al. (2022). Cytotoxicity of pyridine appended 2-hydrazinylthiazole derivatives... ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Egyptian Journal of Chemistry, 66(10), 405-424.
  • Kumar, A., et al. (2022). Structural activity relationship of synthesized hydrazones derivatives. ResearchGate. [Link]

  • Kamal, A., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs, 18(5), 615-626. [Link]

  • Tawfik, H. A., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 21(11), 1541. [Link]

  • Alim, R., et al. (2025). The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 130, 130405. [Link]

  • Ali, M. A., et al. (2023). Graph of Cytotoxicity concentration 50 (CC50) and Inhibitory... ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. RSC Advances, 14(17), 11956-11974. [Link]

  • Shinde, S. S., et al. (2025). Synthesis, Biological Evaluation, and Computational Studies of Pyridine-Thiazolyl Hydrazones as Anticancer Candidates Targeting EGFR Kinase. Russian Journal of Bioorganic Chemistry, 51(5), 2288-2303. [Link]

  • Kumar, A., & Singh, R. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-13. [Link]

  • Ali, M. A., et al. (2012). 3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines. Iranian Journal of Pharmaceutical Research, 11(3), 825-831. [Link]

  • Al-Majid, A. M., et al. (2022). Design and synthesis of new bis-hydrazones and pyridine bis-hydrazones: Application in the asymmetric Diels-Alder reaction. ResearchGate. [Link]

  • Szychowski, K. A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1255. [Link]

  • El-Tabl, A. S., et al. (2022). Design and Synthesis of Pyridine Bis-Hydrazone Metal Complexes of Co(II), Cu(II), and Hg(II): Spectral, Gaussian, Electrochemical, Biological, Drug-Likeness and Molecular Docking Investigations. ResearchGate. [Link]

  • Hafez, H. N., et al. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. European Journal of Medicinal Chemistry, 57, 237-244. [Link]

  • Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3485. [Link]

  • Abdel-Aziz, A. A. M., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 13(53), 37100-37113. [Link]

  • Sysoeva, O. Y., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Szychowski, K. A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. ResearchGate. [Link]

  • Naeem, S., et al. (2017). Cytotoxic and acute toxicity studies of isoniazid derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(6), 2411-2415. [Link]

  • Sanna, M., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 2058. [Link]

  • de Oliveira, C. S., et al. (2015). In vitro cytotoxicity of hydrazones, pyrazoles, pyrazolo-pyrimidines, and pyrazolo-pyridine synthesized from 6-substituted 3-formylchromones. ResearchGate. [Link]

  • da Silva, J. G., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12, 1374501. [Link]

  • Rostamizadeh, S., et al. (2015). Preparation, Characterization and anti-cancer activity of a new Bis[(Z)-N-(naphthalene-1-yl methylene) aceto hydrazide] Mn(II) Complex. ResearchGate. [Link]

  • da Silva, J. G., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12, 1374501. [Link]

  • Gökçe, M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Molecules, 23(1), 123. [Link]

  • Mohamed, G. G., et al. (2018). TGA Data for Benzil Mono-(2-Pyridyl) Hydrazone. ResearchGate. [Link]

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Validation

Technical Guide: Determination of MIC Values for Isoniazid Derivatives against Mycobacterium tuberculosis

Executive Summary Isoniazid (INH) remains a cornerstone of tuberculosis (TB) therapy, yet the rise of multi-drug resistant (MDR) strains—specifically those harboring katG mutations—has necessitated the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoniazid (INH) remains a cornerstone of tuberculosis (TB) therapy, yet the rise of multi-drug resistant (MDR) strains—specifically those harboring katG mutations—has necessitated the development of novel INH derivatives. These derivatives often aim to bypass the requirement for catalase-peroxidase (KatG) activation or improve lipophilicity for better granuloma penetration.

This guide provides a rigorous methodological framework for determining the Minimum Inhibitory Concentration (MIC) of these novel compounds. While the BACTEC MGIT 960 system is the clinical gold standard, this guide prioritizes the Resazurin Microtiter Assay (REMA) as the primary method for research and drug discovery. REMA offers the optimal balance of throughput, cost-efficiency, and correlation with clinical standards, making it superior for screening libraries of derivatives.

Part 1: Mechanistic Context & Rationale

To accurately interpret MIC data, one must understand the activation pathway. Standard INH is a prodrug.[1][2] It requires oxidative activation by the bacterial enzyme KatG to form an isonicotinoyl radical, which binds with NAD+ to inhibit InhA (enoyl-ACP reductase), halting mycolic acid synthesis.[1]

Why Derivatives? Novel derivatives (e.g., hydrazones, metal complexes) are often designed to:

  • Bypass KatG: Act as "self-activated" compounds effective against katG-deficient MDR strains.

  • Enhance Permeability: Modify lipophilicity (LogP) to penetrate the mycobacterial cell wall more effectively than the hydrophilic parent INH.

Diagram 1: Mechanism of Action & Resistance Pathways

This diagram illustrates the activation of INH and the specific blockade points targeted by derivatives.

INH_Mechanism INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Oxidative Activation Deriv INH Derivatives (Self-Activating) Adduct INH-NAD Adduct Deriv->Adduct Direct Adduct Formation (Bypasses KatG) InhA InhA Target (Enoyl-ACP Reductase) Deriv->InhA Direct Inhibition Radical Isonicotinoyl Radical KatG->Radical Radical->Adduct + NADH NADH NADH Adduct->InhA Inhibits Wall Mycolic Acid Synthesis Halted InhA->Wall Cell Death

Caption: Pathway showing KatG-dependent activation of INH and how derivatives may bypass this bottleneck.

Part 2: Methodological Comparison

For drug development, selecting the right assay is critical. The following table compares the three dominant methodologies.

FeatureREMA (Recommended) BACTEC MGIT 960 Agar Proportion (APM)
Principle Colorimetric (Resazurin reduction)Fluorometric (O2 consumption)Colony Counting
Throughput High (96-well plates)Low to Medium (Tube-based)Very Low
Turnaround 7–9 Days4–14 Days21–28 Days
Cost per Sample < $2.00> $20.00Low reagents, High labor
Sensitivity 96–100% correlation w/ MGITClinical Gold StandardHistorical Reference
Application Screening derivatives (SAR studies)Clinical confirmationPhenotypic definition

Expert Verdict: Use REMA for determining MICs of derivatives. It requires minimal compound volume (critical for early synthesis) and allows for simultaneous testing of replicates and controls. Use MGIT only to validate the "lead" candidate.

Part 3: The Gold Standard Protocol (REMA)

Biosafety Warning: Mycobacterium tuberculosis (Mtb) is a Risk Group 3 pathogen. All procedures involving live cultures must be performed in a BSL-3 facility inside a Class II Biosafety Cabinet (BSC).

Reagents and Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294) as the sensitive control.[3]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80 (to prevent clumping).

  • Indicator: Resazurin sodium salt powder (0.01% w/v in distilled water, filter-sterilized).[4]

  • Controls: Rifampicin (RIF) and Isoniazid (INH) standard.[4][5]

Experimental Workflow
Step 1: Inoculum Preparation (The "Self-Validating" Step)

Causality: Inconsistent inoculum density is the #1 cause of MIC variability.

  • Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.6–0.8).

  • Adjust turbidity to McFarland Standard 1.0 .

  • Dilute this suspension 1:20 in 7H9 broth. This is your working inoculum (~10^5 CFU/mL).

    • Validation: Plate an aliquot on 7H10 agar to retrospectively confirm CFU count.

Step 2: Compound Preparation

Expert Insight: Many INH derivatives are lipophilic. Ensure solubility does not crash out in aqueous media.

  • Dissolve derivatives in 100% DMSO to a stock concentration (e.g., 10 mg/mL).

  • Perform serial 2-fold dilutions in 7H9 broth.

    • Constraint: Final DMSO concentration in the well must be <1% to avoid solvent toxicity masking the drug effect.

Step 3: Plate Setup (96-Well)
  • Perimeter Wells: Fill with 200 µL sterile water.

    • Reasoning: Prevents the "Edge Effect" (evaporation) which concentrates drugs in outer wells, skewing MICs.

  • Test Wells: Add 100 µL of drug dilution series.

  • Inoculation: Add 100 µL of working inoculum to all test wells.

  • Controls (Internal Validity):

    • Growth Control (GC): Bacteria + Media + Solvent (no drug).

    • Sterility Control (SC): Media only.

    • Drug Control: Highest concentration of drug + Media (no bacteria) to check for drug precipitation or color interference.

Step 4: Incubation & Readout
  • Seal plates with permeable membrane or loose lid (Mtb is aerobic).

  • Incubate at 37°C for 7 days .

  • Add 30 µL of 0.01% Resazurin solution to each well.

  • Incubate for an additional 24–48 hours .

Diagram 2: REMA Experimental Workflow

This diagram details the step-by-step plate preparation and decision logic.

REMA_Protocol Culture Log-Phase Culture (H37Rv) Adjust Adjust to McFarland 1.0 Dilute 1:20 Culture->Adjust Plate 96-Well Plate Setup (Water in Perimeter) Adjust->Plate Inoculum cmpd INH Derivative Serial Dilution cmpd->Plate Drug Incubate Incubate 7 Days @ 37°C Plate->Incubate Dye Add Resazurin (0.01%) Incubate->Dye Read Read after 24h Dye->Read Blue Blue = No Growth (Inhibition) Read->Blue MIC Defined Pink Pink = Growth (Respiration) Read->Pink

Caption: REMA workflow from culture preparation to colorimetric readout.

Part 4: Data Analysis & Interpretation

Determining the MIC

The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue (oxidized resazurin) to pink (reduced resorufin).

  • Visual Method:

    • Blue: No growth (inhibition).

    • Pink/Violet: Growth (metabolic activity reduces the dye).

    • Breakpoint: The first well in the dilution series that remains blue.

  • Fluorometric Method (Higher Precision):

    • Use a plate reader (Excitation 530 nm / Emission 590 nm).

    • Calculate % inhibition relative to the Growth Control.

    • Fit data to a dose-response curve (Sigmoidal) to calculate IC50 or MIC90 .

Reference Values for Validation

To ensure your assay is valid, the control compounds must fall within these ranges (based on CLSI and EUCAST standards for H37Rv):

  • Isoniazid (Parent): 0.03 – 0.06 µg/mL

  • Rifampicin: 0.06 – 0.25 µg/mL

If your H37Rv control shows an INH MIC > 0.12 µg/mL, the assay is invalid (likely inoculum too high or contamination).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pink Sterility Control ContaminationWork strictly in BSC; filter sterilize all media.
Inconsistent MICs Clumping of MycobacteriaEnsure 0.05% Tween 80 is in the seed culture; vortex with glass beads before diluting.
Drug Precipitation Low SolubilityCheck the derivative's LogP. If it precipitates upon adding to media, the MIC is artificial. Use a co-solvent or cyclodextrin if necessary.
False Resistance Inoculum Too HighStrictly adhere to McFarland 1.0 adjustment. Over-inoculation overwhelms the drug.

References

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • Martin, A., et al. (2003). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method. Antimicrobial Agents and Chemotherapy, 47(11), 3616–3619.

  • Clinical and Laboratory Standards Institute (CLSI).[6][7][8] (2018). Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes.[6][7] CLSI Standard M24.

  • Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50.

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366.

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Comparative

Mass Spectrometry Fragmentation Patterns of Pyridine Carbohydrazides: A Comparative Technical Guide

Topic: Mass Spectrometry Fragmentation Patterns of Pyridine Carbohydrazides Content Type: Publish Comparison Guide Executive Summary Pyridine carbohydrazides—specifically the positional isomers 2-pyridinecarbohydrazide (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Pyridine Carbohydrazides Content Type: Publish Comparison Guide

Executive Summary

Pyridine carbohydrazides—specifically the positional isomers 2-pyridinecarbohydrazide (Picolinohydrazide) , 3-pyridinecarbohydrazide (Nicotinohydrazide) , and 4-pyridinecarbohydrazide (Isoniazid) —are critical scaffolds in drug discovery, particularly for antitubercular and antimicrobial applications.[1][2]

While these isomers share an identical molecular weight (MW 137.14 Da) and elemental composition (


), their mass spectrometric fragmentation patterns differ significantly due to the ortho-effect  and the stability of the resulting acylium ions. This guide compares their fragmentation behaviors under Electron Impact (EI) and Electrospray Ionization (ESI) to provide a definitive protocol for structural elucidation.
Part 1: Comparative Ionization Modalities (EI vs. ESI-CID)

The choice of ionization technique dictates the observed fragmentation landscape. For pyridine carbohydrazides, ESI-MS/MS is preferred for biological quantification (e.g., plasma pharmacokinetics), while EI-MS is superior for structural fingerprinting of impurities.

FeatureElectron Impact (EI)Electrospray Ionization (ESI-CID)
Energy State Hard Ionization (70 eV)Soft Ionization (Protonation)
Primary Ion Molecular Ion radical

(

137)
Protonated Molecule

(

138)
Key Mechanism Radical-induced cleavage; extensive fragmentation.Collision-Induced Dissociation (CID) of even-electron ions.
Diagnostic Utility High: Distinguishes isomers via relative abundance of ring fragments.Medium: Requires optimized collision energy (CE) to observe low-mass ring cleavage.
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS/MS)
Part 2: Isomeric Differentiation & The "Ortho Effect"

The core challenge in analyzing pyridine carbohydrazides is distinguishing the three positional isomers. The proximity of the ring nitrogen to the carbohydrazide group in the 2-isomer creates a unique "Ortho Effect" absent in the 3- and 4-isomers.

1. The 2-Pyridinecarbohydrazide (Ortho) Anomaly

In the 2-isomer, the ring nitrogen possesses a lone pair that can interact with the amide hydrogen of the hydrazide side chain.

  • Mechanism: Intramolecular hydrogen bonding facilitates the expulsion of small neutral molecules (e.g.,

    
     or 
    
    
    
    ) at lower internal energies compared to the 3- and 4-isomers.
  • Result: The abundance of the

    
     peak is typically distinct, and the stability of the resulting ion is modulated by the ring nitrogen's electron-withdrawing inductive effect, which is strongest at the ortho position.
    
2. The 3- and 4-Isomers (Meta and Para)

These isomers lack the direct steric interaction between the ring nitrogen and the side chain.

  • Fragmentation Driver: Fragmentation is driven primarily by the stability of the acylium ion (

    
    ).
    
  • Isoniazid (4-isomer): The resonance stabilization of the radical cation is symmetric. The loss of the hydrazine moiety (

    
    ) to form the acylium ion at 
    
    
    
    106 is a dominant pathway.
Part 3: Mechanistic Fragmentation Pathways

The fragmentation of pyridine carbohydrazides generally follows three sequential stages:

  • Hydrazine Cleavage: Loss of ammonia (

    
    ) or the hydrazyl radical (
    
    
    
    ).
  • Acylium Formation: Formation of the pyridine-carbonyl cation.

  • Ring Degradation: Loss of CO to form the pyridyl cation, followed by HCN loss to break the ring.

Diagnostic Ions Table (ESI Positive Mode)
TransitionPrecursor (

)
Product (

)
Neutral LossMechanism
Primary 138 (

)
121

(17 Da)
Amide-N cleavage
Secondary 138 (

)
106

(32 Da)
N-N bond cleavage (Hydrazine loss)
Tertiary 10678

(28 Da)
Decarbonylation to Pyridyl cation
Quaternary 7851

(27 Da)
Ring fragmentation (C4H3+)
Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway cluster_ortho Ortho Effect (2-Isomer) Parent Parent Ion [M+H]+ m/z 138 AmmoniaLoss Amide Cleavage [M+H - NH3]+ m/z 121 Parent->AmmoniaLoss - NH3 (17 Da) HydrazineLoss Acylium Ion [Py-CO]+ m/z 106 Parent->HydrazineLoss - N2H4 (32 Da) (Primary Pathway) AmmoniaLoss->HydrazineLoss - NH (15 Da) OrthoNote Enhanced stability of m/z 121 due to H-bonding with Ring N AmmoniaLoss->OrthoNote Pyridyl Pyridyl Cation [C5H4N]+ m/z 78 HydrazineLoss->Pyridyl - CO (28 Da) (Decarbonylation) RingOpen Ring Fragment [C4H3]+ m/z 51 Pyridyl->RingOpen - HCN (27 Da) (Ring Cleavage)

Caption: ESI-MS/MS fragmentation pathway for Pyridine Carbohydrazides. The loss of hydrazine (m/z 106) and subsequent decarbonylation (m/z 78) are the dominant transitions.

Part 4: Experimental Protocol (Self-Validating System)

To replicate these results and ensure differentiation between isomers, follow this LC-MS/MS workflow. This protocol uses a "self-validating" approach by including a blank and a known isomer standard to calibrate the retention time and fragmentation ratio.

Reagents
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3), 1.8 µm.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in MeOH) LC LC Separation Gradient 5-95% B Sample->LC ESI ESI Source (+ve Mode, 3.5 kV) LC->ESI MS1 Q1 Scan Filter m/z 138 ESI->MS1 CID Collision Cell CE: 15-25 eV MS1->CID MS2 Q3 Scan Detect Fragments CID->MS2 Data Ratio Analysis (121/106 Peak Area) MS2->Data

Caption: LC-MS/MS workflow for the identification of pyridine carbohydrazide isomers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of Methanol. Dilute to 1 µg/mL with Mobile Phase A.

    • Why: High concentrations cause space-charge effects in the ion trap/quadrupole, shifting mass accuracy.

  • Chromatographic Separation:

    • Inject 5 µL onto the C18 column.

    • Run a gradient: 5% B to 95% B over 5 minutes.

    • Validation: The 2-isomer (Picolinohydrazide) is more polar and typically elutes earlier than the 3- and 4-isomers due to the internal H-bonding reducing its interaction with the C18 stationary phase.

  • MS/MS Optimization:

    • Set Source Temperature: 350°C.

    • Collision Energy (CE) Ramp: Instead of a fixed CE, use a ramp (e.g., 15–35 eV).

    • Why: Lower CE (15 eV) preserves the

      
       121 ion (Ammonia loss). Higher CE (35 eV) is required to see the 
      
      
      
      51 ring fragment.
  • Data Interpretation:

    • Extract Ion Chromatograms (EIC) for

      
       121, 106, and 78.
      
    • Calculate the ratio of

      
      . Significant deviations in this ratio (compared to the Isoniazid standard) indicate the presence of the 2- or 3-isomer.
      
References
  • Vertex AI Search. (2026). A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. National Institutes of Health (PMC). 2[1][3]

  • ChemicalBook. (2026). Pyridine-2-carboxylic acid hydrazide (Picolinohydrazide) Chemical Properties and Mass Spectral Data. ChemicalBook. 1[1][3]

  • Chemistry LibreTexts. (2025). McLafferty Rearrangement and Fragmentation Patterns. Chemistry LibreTexts. 4

  • Science Ready. (2025). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. 5

  • ResearchGate. (2014). Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effect. ResearchGate. 6[1][3]

Sources

Validation

A Comparative Analysis of 3,4'- and 4,4'-Bis-Pyridine Ligands: Unraveling the Nuances of Binding Affinity

A Technical Guide for Researchers in Coordination Chemistry and Drug Development In the intricate world of supramolecular chemistry and materials science, the selection of appropriate ligands is paramount to the rational...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Coordination Chemistry and Drug Development

In the intricate world of supramolecular chemistry and materials science, the selection of appropriate ligands is paramount to the rational design of functional materials with desired properties. Among the vast array of organic linkers, bis-pyridine derivatives have emerged as versatile building blocks for the construction of coordination polymers, metal-organic frameworks (MOFs), and other complex architectures. Their ability to bridge metal centers, their rich electronic properties, and their tunable steric and electronic profiles make them indispensable tools for the discerning chemist.

This guide provides an in-depth comparison of the binding affinities of two closely related yet distinct bis-pyridine isomers: 3,4'-bipyridine and 4,4'-bipyridine. While structurally similar, the subtle difference in the nitrogen atom positioning within the pyridine rings leads to significant variations in their coordination behavior and, consequently, their binding affinities. Through a synthesis of theoretical principles and available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their selection of bis-pyridine ligands for specific applications.

Structural and Electronic Disparities: The Foundation of Differential Binding

The key to understanding the differing binding affinities of 3,4'- and 4,4'-bipyridine lies in their fundamental structural and electronic characteristics.

4,4'-Bipyridine , with its para-substituted pyridine rings, presents a linear and highly symmetric geometry. This linearity allows it to act as a straightforward and predictable bridging ligand, connecting metal centers in a well-defined manner to form a variety of network structures, from one-dimensional chains to three-dimensional frameworks.[1][2] The colinear arrangement of the nitrogen lone pairs facilitates strong and direct coordination to metal ions.

3,4'-Bipyridine , in contrast, possesses an inherent asymmetry due to the meta- and para-substitution of its pyridine rings. This asymmetry results in a bent or angular geometry. The nitrogen lone pairs are not diametrically opposed, leading to a different vectoral approach for metal coordination. This can result in the formation of more complex, helical, or interpenetrated coordination polymers.

From an electronic standpoint, the position of the nitrogen atoms influences the electron density distribution across the aromatic rings. While both are effective σ-donors, the symmetry of 4,4'-bipyridine can lead to more efficient electronic communication between coordinated metal centers in certain applications. The electronic properties of bipyridine ligands can be further tuned by the introduction of substituents on the pyridine rings. For instance, electron-donating groups like methoxy groups can enhance the binding capabilities of the ligand.[3]

Visualizing the Ligand Structures

To better illustrate the structural differences, the following diagrams depict the molecular structures of 3,4'- and 4,4'-bipyridine.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Metal Prepare Metal Solution in Buffer Prep_Ligand Prepare Ligand Solution in Same Buffer Prep_Metal->Prep_Ligand Degas Degas Both Solutions Prep_Ligand->Degas Concentration Determine Accurate Concentrations Degas->Concentration Load_Cell Load Metal into Sample Cell Concentration->Load_Cell Load_Syringe Load Ligand into Syringe Concentration->Load_Syringe Load_Cell->Load_Syringe Equilibrate Set Temperature & Equilibrate Load_Syringe->Equilibrate Titrate Perform Sequential Injections Equilibrate->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Obtain Ka, ΔH, n, ΔG, ΔS Fit->Results

Caption: Workflow for determining metal-ligand binding affinity using ITC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying molecular interactions at the atomic level. Chemical shift perturbation (CSP) analysis is a common NMR method used to determine binding affinities. [4][5][6][7]

  • Sample Preparation:

    • Prepare a stock solution of the bipyridine ligand (either 3,4'- or 4,4'-bipyridine) in a suitable deuterated solvent.

    • Prepare a stock solution of the paramagnetic metal salt (e.g., Cu(II), Ni(II)) or a diamagnetic metal salt (e.g., Zn(II)) in the same deuterated solvent.

    • Prepare a series of NMR samples with a constant concentration of the ligand and increasing concentrations of the metal salt. It is good practice to prepare each titration point as a separate sample to maintain a constant ligand concentration. [8]

  • NMR Data Acquisition:

    • Acquire a one-dimensional (e.g., ¹H) or two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectrum for each sample in the titration series.

    • Ensure consistent experimental parameters (temperature, number of scans, etc.) across all measurements.

  • Data Processing and Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Identify and assign the NMR signals of the free ligand.

    • Track the chemical shift changes of specific ligand protons (or carbons) as a function of the added metal concentration.

    • Plot the change in chemical shift (Δδ) for a given nucleus against the total metal concentration.

  • Binding Constant Calculation:

    • Fit the resulting binding curve to a suitable binding equation (e.g., the 1:1 binding model) to extract the dissociation constant (Kd). [9]

NMR_Workflow A Prepare NMR Samples (Constant Ligand, Varying Metal) B Acquire NMR Spectra (e.g., 1H or HSQC) A->B C Process Spectra (FT, Phasing, Baseline Correction) B->C D Track Chemical Shift Perturbations (Δδ) C->D E Plot Δδ vs. [Metal] D->E F Fit Binding Isotherm E->F G Determine Dissociation Constant (Kd) F->G

Caption: Workflow for NMR titration and data analysis to determine binding affinity.

Conclusion and Future Directions

The choice between 3,4'- and 4,4'-bipyridine as a ligand is a critical design decision that can significantly impact the structure, stability, and function of the resulting coordination complex. While a definitive, universal statement on which isomer exhibits a higher binding affinity is not possible without direct comparative experimental data, this guide has illuminated the key structural and electronic factors that govern their coordination behavior.

The linear and symmetric nature of 4,4'-bipyridine often leads to the formation of highly stable, predictable coordination networks. In contrast, the inherent asymmetry of 3,4'-bipyridine can give rise to more complex and potentially novel architectures, albeit sometimes with a slight trade-off in the stability of simple complexes.

The experimental protocols provided for Isothermal Titration Calorimetry and Nuclear Magnetic Resonance Spectroscopy offer a clear roadmap for researchers to undertake their own systematic investigations into the binding affinities of these and other ligands. Such studies are crucial for building a comprehensive understanding of the structure-property relationships in coordination chemistry and for the rational design of new materials and therapeutic agents.

Future research should focus on conducting direct comparative studies of the binding affinities of a wide range of bipyridine isomers with various metal ions under standardized conditions. This would provide a valuable database for the scientific community and further refine our ability to predict and control the formation of complex molecular architectures.

References

  • The measurement of binding affinities by NMR chemical shift perturbation. [Link] [4][5][6][7]2. Applying Match-Filter NMR Analysis for Ligand Binding. [Link]

  • Bipyridine Complexes. [Link] [10]4. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. [Link] [9]5. Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 - SciSpace. [Link] [11]6. Titrations - CCPN. [Link] [8]7. Studies on five-co-ordinate d8 metal ions. Part 3. Stability constants for the reversible formation of five-co-ordinate complexes from the bis(2,2′bipyridine)- and bis(1,10-phenanthroline)-platinum(II) cations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link] [12]8. Copper(II) Complexes with 4,4′-Bipyridine: From 1D to 3D Lattices. [Link] [13]9. DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX - Global Scientific Journal. [Link] [14]10. The Power of Bipyridines: Exploring 4,4'-Dimethoxy-2,2'-Bipyridine in Modern Chemistry. [Link] [3]11. Complexes of Mn(II), Co(II), Ni(II) and Cu(II) with 4,4'-bipyridine and dichloroacetates: Synthesis, thermal and other properties. [Link] [15]12. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine - Dalton Transactions (RSC Publishing). [Link] [1]13. Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon. [Link] [16]14. Synthesis and characterization of two isostructural 3d-4f coordination compounds based on pyridine-2,6-dicarboxylic acid and 4,4'-bipyridine. [Link]

Sources

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